molecular formula C14H17NO4 B6358506 4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester CAS No. 1514409-18-7

4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester

Cat. No. B6358506
CAS RN: 1514409-18-7
M. Wt: 263.29 g/mol
InChI Key: KBCIWNARLUCFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester, or 4-DMAPEA, is a synthetic organic compound that is widely used in scientific research and laboratory experiments. 4-DMAPEA is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), and has been used to study the GABAergic system. 4-DMAPEA has a variety of biochemical and physiological effects, and has been used to investigate a wide range of topics, including neurodegenerative diseases, anxiety, and depression.

Advantages and Limitations for Lab Experiments

4-DMAPEA has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized. Additionally, 4-DMAPEA has a relatively long half-life, making it an ideal compound for long-term experiments. However, 4-DMAPEA is not as potent as some other 4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl esterergic drugs, and may not be suitable for all experiments.

Future Directions

There are a number of potential future directions for research involving 4-DMAPEA. For example, it may be possible to use 4-DMAPEA to study the effects of 4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl esterergic drugs on learning and memory. Additionally, 4-DMAPEA may be used to investigate the effects of 4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl esterergic drugs on the development of tolerance and dependence. It may also be possible to use 4-DMAPEA to study the effects of 4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl esterergic drugs on the development of addiction. Finally, 4-DMAPEA may be used to investigate the effects of 4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl esterergic drugs on the development of Parkinson's disease.

Synthesis Methods

4-DMAPEA can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-dimethylaminophenol and ethyl 2,4-dioxobutanoate in the presence of a base, such as potassium hydroxide. This reaction produces a white crystalline solid, which is then purified by recrystallization.

Scientific Research Applications

4-DMAPEA has been used in a wide range of scientific research applications. It has been used to study the 4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl esterergic system and its role in various neurodegenerative diseases, such as Alzheimer's and Parkinson's. 4-DMAPEA has also been used to investigate the effects of 4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl esterergic drugs on anxiety and depression. Additionally, 4-DMAPEA has been used to study the effects of 4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl esterergic drugs on the development of addiction.

properties

IUPAC Name

ethyl 4-[4-(dimethylamino)phenyl]-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-4-19-14(18)13(17)9-12(16)10-5-7-11(8-6-10)15(2)3/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCIWNARLUCFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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